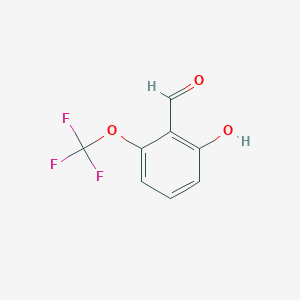

2-Hydroxy-6-(trifluoromethoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-6-(trifluoromethoxy)benzaldehyde, also known as 2-HO-6-TFMBA, is a white or light yellow crystalline powder. It has a molecular formula of C8H5F3O3 and a molecular weight of 206.12 .

Molecular Structure Analysis

The InChI code for 2-Hydroxy-6-(trifluoromethoxy)benzaldehyde is1S/C8H5F3O3/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-4,13H . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

2-Hydroxy-6-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

- Intermediate in Drug Synthesis : 2-Hydroxy-6-(trifluoromethoxy)benzaldehyde serves as an intermediate in the synthesis of various pharmaceutical compounds. Researchers utilize it to create more complex molecules with potential therapeutic applications .

- Drug Design : Medicinal chemists explore its structural features to design novel drugs. The trifluoromethoxy group can enhance bioavailability and metabolic stability, making this compound valuable in drug discovery .

- Fluorescence Labeling : Researchers use this compound as a fluorescent probe due to its unique properties. By attaching it to specific biomolecules, scientists can track cellular processes and study protein interactions .

- Chemical Sensors : The trifluoromethoxy group can modulate the electronic properties of the benzaldehyde ring. This property makes it useful in designing chemical sensors for detecting specific analytes .

- Herbicides and Fungicides : Scientists investigate derivatives of 2-hydroxy-6-(trifluoromethoxy)benzaldehyde for their potential as herbicides and fungicides. These compounds may offer environmentally friendly alternatives to conventional agrochemicals .

- Polymerization Initiators : The aldehyde group in this compound can act as a polymerization initiator. Researchers explore its use in creating functional polymers with tailored properties .

- Functional Coatings : By incorporating this compound into coatings, researchers aim to enhance surface properties such as hydrophobicity, adhesion, and durability .

- Aroma Compounds : The trifluoromethoxy group can influence the olfactory properties of aromatic compounds. Researchers investigate its potential in creating novel fragrances and flavors .

- Metabolism Research : 2-Hydroxy-6-(trifluoromethoxy)benzaldehyde is an intermediate in the biotransformation pathways of certain drugs. Scientists study its metabolism in humans to understand drug clearance and potential toxicity .

Organic Synthesis and Medicinal Chemistry

Fluorescent Probes and Sensors

Agrochemicals and Pesticides

Materials Science and Polymer Chemistry

Flavor and Fragrance Industry

Biotransformation Studies

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H315, H318, and H335 . This means it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Biochemical Pathways

2-Hydroxy-6-(trifluoromethoxy)benzaldehyde is known to be involved in the biotransformation pathways of certain compounds . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-6-(trifluoromethoxy)benzaldehyde . These factors can include pH, temperature, and the presence of other molecules.

properties

IUPAC Name |

2-hydroxy-6-(trifluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRULUZOERPFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-6-(trifluoromethoxy)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole](/img/structure/B2419906.png)

![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2419907.png)

![Isopropyl 7-methyl-5-(3-methyl-2-thienyl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2419909.png)

![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2419910.png)

![4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2419913.png)

![2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide](/img/structure/B2419914.png)

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B2419919.png)

![1-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2419921.png)

![2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419923.png)